molecular formula C13H20BrN3O3S2 B3013621 4-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 2034282-39-6

4-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B3013621
CAS No.: 2034282-39-6
M. Wt: 410.35
InChI Key: UHRCXMGABVLQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide (CAS 2034282-39-6) is a synthetic small molecule with a molecular weight of 410.35 g/mol and the formula C13H20BrN3O3S2. This compound features a thiophene carboxamide scaffold, a structure recognized as a privileged scaffold in medicinal chemistry due to its versatile pharmacological properties . The molecular design incorporates a brominated thiophene ring, a feature present in compounds studied for their potent cytotoxic effects, and a piperidine subunit modified with a dimethylsulfamoyl group, which can influence bioavailability and target binding . Thiophene carboxamide derivatives are a subject of significant interest in modern pharmaceutical research. Compounds sharing this core structure have demonstrated promising biological activities in scientific studies, including investigated antibacterial efficacy against resistant bacterial strains and explored anticancer properties through mechanisms such as caspase activation and mitochondrial depolarization in cellular models . The presence of the bromine atom on the thiophene ring offers a reactive site for further chemical modifications via cross-coupling reactions, making this compound a valuable intermediate or building block for constructing more complex molecules in drug discovery programs . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN3O3S2/c1-16(2)22(19,20)17-5-3-10(4-6-17)8-15-13(18)12-7-11(14)9-21-12/h7,9-10H,3-6,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRCXMGABVLQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a synthetic organic molecule that exhibits potential biological activity due to its unique chemical structure. This compound is characterized by a thiophene ring, a carboxamide group, and a piperidine moiety substituted with a dimethylsulfamoyl group. Its molecular formula is C14H18BrN3O2S, with a molecular weight of approximately 410.4 g/mol.

The structural features of this compound contribute to its biological activity. The presence of the bromine atom enhances its reactivity, while the thiophene ring is known for its electron-rich properties, which can facilitate interactions with biological targets.

PropertyValue
Molecular FormulaC14H18BrN3O2S
Molecular Weight410.4 g/mol
StructureContains thiophene and piperidine rings
Functional GroupsBromine, carboxamide, sulfamoyl

Synthesis

The synthesis of this compound typically involves multi-step reactions that require optimization of conditions such as temperature and solvent choice to maximize yield and purity. The synthetic pathways often include the formation of the piperidine derivative followed by bromination and coupling reactions.

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including enzyme inhibition and receptor modulation. Specifically, studies suggest that derivatives containing piperidine and thiophene rings may interact with key biological pathways relevant to therapeutic targets in diseases such as cancer.

The mechanism of action for This compound likely involves binding to specific enzymes or receptors. The dimethylsulfamoyl group is particularly notable for enhancing solubility and bioavailability, which are crucial for effective drug design.

Case Studies

  • Anticancer Activity : A study on similar thiophene derivatives showed promising results in inhibiting cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.
  • Enzyme Inhibition : Research has indicated that piperidine-containing compounds can inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative disorders.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated activity against various pathogens, indicating potential use in developing new antibiotics.

Comparative Analysis

To understand the biological activity better, it is useful to compare this compound with other known derivatives that share structural similarities.

Table 2: Comparison with Similar Compounds

Compound NameBiological ActivityKey Features
5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamideAntiprotozoal activityContains nicotinamide moiety
4-bromo-N-(piperidin-4-yl)benzenesulfonamideAcetylcholinesterase inhibitorSulfonamide group present
5-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamideAnticancer propertiesChlorine atom enhances reactivity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Sulfonamide Substituents

Compound Name Key Substituent Molecular Formula Molecular Weight Functional Groups Synthesis Method
Target Compound 1-(N,N-Dimethylsulfamoyl)piperidin C₁₃H₁₉BrN₃O₃S₂ ~438.3 g/mol Bromothiophene, sulfamoyl, piperidine Amide coupling, sulfonylation
4-Bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide 1-Cyclopropylsulfonylpiperidin C₁₄H₁₉BrN₂O₃S₂ 407.4 g/mol Bromothiophene, sulfonyl, cyclopropane Suzuki coupling
4-Bromo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide Thiophen-2-ylcyclopentyl C₁₅H₁₆BrNOS₂ 370.3 g/mol Bromothiophene, thiophene, cyclopentane Amide bond formation
  • The thiophen-2-ylcyclopentyl substituent in introduces a fused aromatic system, which may increase lipophilicity and alter metabolic stability.

Thiophene Carboxamide Derivatives with Piperidine Linkers

Compound Name Key Substituent Molecular Formula Molecular Weight Functional Groups Pharmacological Notes
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide (Thiophene Fentanyl) 1-(2-Phenylethyl)piperidin C₂₅H₂₇N₂O₂S 427.6 g/mol Thiophene, phenyl, tertiary amine Opioid receptor agonist
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide 4-Methylpyridin-2-yl C₁₁H₁₀BrN₂OS 313.2 g/mol Bromothiophene, pyridine Antibacterial activity reported
  • Key Differences :
    • Thiophene fentanyl derivatives (e.g., ) replace the sulfamoyl group with lipophilic 2-phenylethyl chains, favoring blood-brain barrier penetration and opioid activity.
    • Pyridine-containing analogs (e.g., ) lack the piperidine-sulfamoyl motif but retain antibacterial properties, highlighting the role of heteroaromatic rings in target engagement.

Brominated Heterocycles with Sulfonamide/Piperidine Motifs

Compound Name Core Structure Molecular Formula Molecular Weight Functional Differences
N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-2,4,6-trimethylbenzene Pyrimidine-thioether C₂₆H₃₀BrN₃O₂S 560.5 g/mol Bromopyrimidine core with sulfanyl linker
4-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide Cyclopentathiophene-cyanide C₂₀H₁₉BrN₂O₃S₂ 503.4 g/mol Cyanide and cyclopentane modifications
  • Key Differences: Pyrimidine-based compounds (e.g., ) prioritize hydrogen-bonding interactions through nitrogen-rich cores, unlike the thiophene-carboxamide scaffold.

Research Implications

  • Drug Design : The dimethylsulfamoyl group’s hydrogen-bonding capacity makes the compound a candidate for targeting enzymes or receptors with polar active sites (e.g., kinases, proteases).
  • Toxicity: Piperidine-sulfamoyl motifs are less common in opioid analogs (cf.

Limitations and Contradictions

  • No direct biological data for the target compound were found in the evidence; comparisons rely on structural analogs.
  • Evidence emphasizes Suzuki coupling for aryl modifications, but applicability to the target compound’s synthesis remains unconfirmed.

Q & A

Q. What are the key synthetic challenges in preparing 4-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide, and how can they be addressed?

The synthesis involves multiple steps, including sulfamoylation of piperidine, bromination of the thiophene ring, and coupling reactions. Key challenges include:

  • Selective Bromination : Thiophene derivatives require precise bromination conditions to avoid over-substitution. Use of NBS (N-bromosuccinimide) in anhydrous DMF at 0°C can achieve regioselectivity .
  • Coupling Reactions : Steric hindrance from the piperidinylmethyl group may reduce yields. Optimizing reaction conditions (e.g., HATU/DIPEA in DCM) improves carboxamide bond formation .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate to DCM/methanol) is critical to isolate the product from byproducts .

Q. How can the purity and structural integrity of this compound be validated?

  • NMR Spectroscopy : ¹H and ¹³C NMR should confirm the presence of the dimethylsulfamoyl group (singlet at ~3.0 ppm for N(CH₃)₂) and the thiophene carboxamide (δ ~7.5 ppm for aromatic protons) .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (expected [M+H]⁺ ~430–440 Da), while HPLC with a C18 column assesses purity (>95%) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: ~40%, H: ~4.5%, N: ~9%) .

Q. What are the recommended storage conditions to maintain stability?

Store under inert atmosphere (argon) at –20°C in amber vials to prevent degradation via hydrolysis of the sulfamoyl group or bromine displacement. Periodic TLC analysis monitors decomposition .

Advanced Research Questions

Q. How does the electronic environment of the thiophene ring influence reactivity in cross-coupling reactions?

The bromine substituent activates the thiophene ring for Suzuki-Miyaura couplings. Density functional theory (DFT) calculations show electron-withdrawing effects from the carboxamide group enhance oxidative addition with Pd catalysts. Substitution at the 4-position directs coupling to the 5-position due to resonance stabilization .

Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays?

Contradictions often arise from assay conditions (e.g., buffer pH, co-solvents). For example:

  • Kinetic Solubility : Use DMSO stock solutions (<1% v/v) to avoid aggregation artifacts .
  • Counter-Screen Validation : Test against related enzymes (e.g., L-type vs. T-type Ca²⁺ channels) to confirm selectivity .
  • Metabolite Interference : LC-MS/MS detects potential metabolites (e.g., demethylated sulfamoyl derivatives) that may skew results .

Q. How can molecular docking predict binding interactions with sulfamoyl-targeted enzymes?

  • Receptor Preparation : Use crystal structures of sulfamoyl-binding proteins (e.g., carbonic anhydrase II) from the PDB. Protonate the sulfamoyl group at physiological pH .
  • Docking Parameters : AutoDock Vina with Lamarckian GA identifies binding poses. Validate with MM/GBSA free energy calculations to rank affinity .

Q. What analytical methods differentiate between polymorphic forms of this compound?

  • PXRD : Powder X-ray diffraction identifies crystalline vs. amorphous phases. Peaks at 2θ = 12.5°, 18.7°, and 25.3° indicate Form I .
  • DSC : Differential scanning calorimetry detects melting transitions (Tm ~180–185°C for the stable polymorph) .

Methodological Considerations

Q. How to optimize reaction yields for large-scale synthesis?

  • Flow Chemistry : Continuous flow reactors reduce side reactions during bromination and coupling steps .
  • Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd/C) enable reuse over 5 cycles without significant loss in activity .

Q. What are the best practices for analyzing sulfamoyl group stability under physiological conditions?

  • Hydrolysis Studies : Incubate in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC at 254 nm. Half-life >24 h indicates suitability for in vivo studies .

Q. How to address discrepancies in NMR assignments for complex derivatives?

  • 2D NMR : HSQC and HMBC correlate protons with carbons, resolving overlapping signals (e.g., piperidinyl-CH₂ vs. thiophene protons) .
  • Isotopic Labeling : Synthesize ¹³C-labeled intermediates to confirm ambiguous assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.